N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
Description
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a complex organic compound that features a benzofuran and benzimidazole moiety
Properties
IUPAC Name |
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-18-9-13-8-12(2)27-17(13)10-15(18)21-19(24)11-23-16-7-5-4-6-14(16)22-20(23)25/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCLDABZYNXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)CN3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran and 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid. The key steps in the synthesis may involve:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and benzimidazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide: shares structural similarities with other benzofuran and benzimidazole derivatives.
Benzofuran Derivatives: Compounds like 5-ethoxy-2-methylbenzofuran.
Benzimidazole Derivatives: Compounds like 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid.
Uniqueness
The uniqueness of this compound lies in its combined benzofuran and benzimidazole structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
